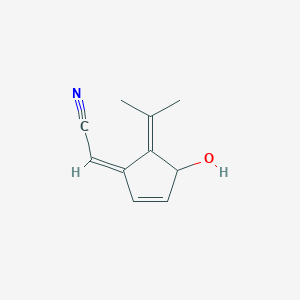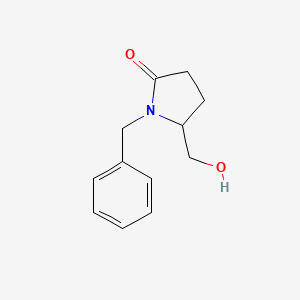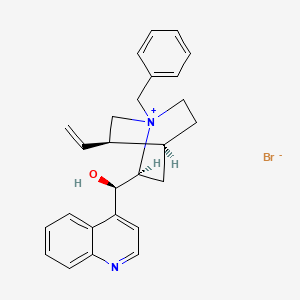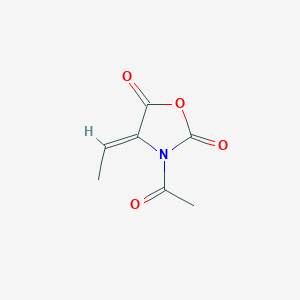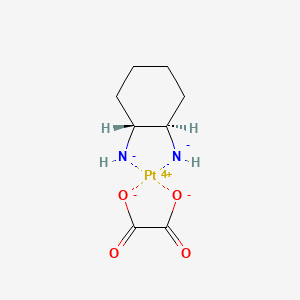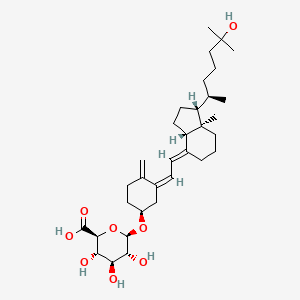
calcidiol 3-O-(beta-D-glucuronide)
Vue d'ensemble
Description
Calcidiol 3-O-(beta-D-glucuronide) is a steroid glucosiduronic acid. It is derived from calcidiol, where the hydroxy hydrogen at position 3 has been replaced by a β-D-glucuronide residue . It is also known by other names such as 25-hydroxyvitamin D3 3-glucuronide and (5Z,7E)-25-hydroxy-10-seco-5,7,10(19)-cholestatrien-3α-yl β-D-glucopyranosiduronic acid .
Molecular Structure Analysis
The molecular structure of calcidiol 3-O-(beta-D-glucuronide) is complex, with a formula of C33H52O8 . The exact mass is calculated to be 576.36622 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Calcidiol 3-O-(beta-D-glucuronide) has several physical and chemical properties. It has 41 heavy atoms, 4 rings, and 9 rotatable bonds. Its Van der Waals molecular volume is 589.78, and it has a topological polar surface area of 138.75. It has 5 hydrogen bond donors and 8 hydrogen bond acceptors. Its logP value is 6.66, and its molar refractivity is 159.42 .Applications De Recherche Scientifique
Vitamin D Status and Bone Health
Calcidiol, a form of Vitamin D, has been studied for its role in correcting vitamin D deficiency. A study by Minisola et al. (2017) found that calcidiol administered in daily and weekly regimens over three months effectively raised 25-hydroxyvitamin D levels without altering markers related to bone and mineral metabolism. This suggests calcidiol's efficacy and safety in treating vitamin D inadequacy in postmenopausal women.
Metabolism and Excretion
Ethyl glucuronide, a minor ethanol metabolite similar in structure to calcidiol glucuronides, has been detected in serum or urine, as shown by Schmitt et al. (1995). This finding illustrates the metabolic pathways and excretion processes for substances similar to calcidiol glucuronides.
Regulation of Vitamin D Metabolites
The study by Zierold et al. (1994) highlighted the regulatory mechanisms of vitamin D metabolites, including calcidiol. They identified a vitamin D-response element in the rat calcidiol 24-hydroxylase gene, which is crucial for the metabolism of vitamin D.
Vitamin D Status in Special Populations
Calcidiol deficiency has been observed in specific populations, such as renal transplant patients, as indicated by Sadlier and Magee (2007). This study underscores the importance of monitoring calcidiol levels in certain groups with heightened health risks.
Hormonal and Enzymatic Activity
The production of 3α-Androstanediol Glucuronide in human genital skin, involving glucuronide conjugates similar to calcidiol glucuronides, was investigated by Lobo et al. (1987). This study provides insights into the enzymatic activities in human tissues involving glucuronides.
Enzymatic Treatment of Estrogens
The enzymatic treatment of estrogens and estrogen glucuronide by Tanaka et al. (2009) demonstrates the role of enzymes in metabolizing compounds similar to calcidiol glucuronides (Tanaka et al., 2009).
Calcidiol in Cancer Research
Calcidiol's association with prostate cancer was investigated by Tuohimaa et al. (2005), who found that calcidiol may influence cell differentiation and proliferation, suggesting its potential role in cancer biology.
Diagnostic and Therapeutic Agent
Brandi and Minisola (2013) discussed calcidiol [25(OH)D3] as a diagnostic marker and therapeutic agent in osteoporosis, highlighting its importance in bone health (Brandi & Minisola, 2013).
Cardiac Transplantation and Bone Loss
Calcidiol treatment in bone loss post-cardiac transplantation was examined by Garcia-Delgado et al. (1997), indicating its potential therapeutic use in managing bone health in transplant patients.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O8/c1-19-10-13-23(40-31-28(36)26(34)27(35)29(41-31)30(37)38)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)39/h11-12,20,23-29,31,34-36,39H,1,6-10,13-18H2,2-5H3,(H,37,38)/b21-11+,22-12-/t20-,23+,24-,25+,26+,27+,28-,29+,31-,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOQRDXVFJRWFJ-VIVSZJOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170512-14-8 | |
| Record name | 25Ohd3-3-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170512148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25OHD3-3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN76CW017E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
